molecular formula C24H49NO2 B105065 Cyclohexylammonium stearate CAS No. 15860-21-6

Cyclohexylammonium stearate

Cat. No.: B105065
CAS No.: 15860-21-6
M. Wt: 383.7 g/mol
InChI Key: DBKKYJPKNUNYFA-UHFFFAOYSA-N
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Description

Cyclohexylammonium stearate is an organic compound with the molecular formula C24H49NO2. It is formed by the reaction of cyclohexylamine and stearic acid. This compound is known for its surfactant properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylammonium stearate can be synthesized through a straightforward acid-base reaction. Cyclohexylamine reacts with stearic acid in a solvent such as ethanol or methanol. The reaction is typically carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous mixing of cyclohexylamine and stearic acid in a reactor. The reaction mixture is then subjected to distillation to remove any excess reactants and solvents. The final product is purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylammonium stearate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanone and stearic acid.

    Reduction: Reduction reactions can convert it back to cyclohexylamine and stearic acid.

    Substitution: It can participate in substitution reactions where the cyclohexylammonium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various acids and bases can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclohexanone and stearic acid.

    Reduction: Cyclohexylamine and stearic acid.

    Substitution: Depending on the substituent, various cyclohexyl derivatives and stearic acid salts can be formed.

Scientific Research Applications

Cyclohexylammonium stearate has several applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: It can be used in the preparation of biological samples for microscopy.

    Industry: It is used in the formulation of lubricants, cosmetics, and cleaning agents.

Mechanism of Action

The mechanism of action of cyclohexylammonium stearate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in the formation of emulsions and dispersions. The molecular targets and pathways involved include the interaction with lipid bilayers and proteins, facilitating the solubilization and stabilization of various compounds.

Comparison with Similar Compounds

Cyclohexylammonium stearate can be compared with other similar compounds such as:

    Cyclohexylammonium palmitate: Similar surfactant properties but with a shorter fatty acid chain.

    Cyclohexylammonium oleate: Contains an unsaturated fatty acid chain, which affects its physical properties.

    Cyclohexylammonium laurate: Has a much shorter fatty acid chain, resulting in different solubility and surfactant characteristics.

Uniqueness: this compound is unique due to its specific combination of cyclohexylamine and stearic acid, providing a balance of hydrophobic and hydrophilic properties that make it particularly effective as a surfactant in various applications.

Properties

IUPAC Name

cyclohexanamine;octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-6-4-2-1-3-5-6/h2-17H2,1H3,(H,19,20);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKKYJPKNUNYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166474
Record name Octadecanoic acid, compd. with cyclohexanamine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15860-21-6
Record name Octadecanoic acid, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15860-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearic acid, compd. with cyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015860216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, compd. with cyclohexanamine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylammonium stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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